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Compound of Interest

Compound Name: 3-Biphenylacetic acid, 5-propoxy-

CAS No.: 61888-56-0

Cat. No.: B13950347

Get Quote

Executive Summary & Comparison Scope
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and biphenyl-based

library scaffolds, the precise structural characterization of regioisomers is critical. 3-
Biphenylacetic acid, 5-propoxy- (CAS: 885270-92-8, also known as 2-[3-phenyl-5-

(propoxy)phenyl]acetic acid) represents a specific meta-substituted scaffold often encountered

as a library intermediate or a metabolite analog.

This guide provides a definitive reference framework for distinguishing this compound from its

commercially dominant regioisomer, 4-Biphenylacetic acid (Felbinac), and the unsubstituted 3-

Biphenylacetic acid.

The Core Challenge: Distinguishing the 1,3,5-substitution pattern of the target from the 1,4-

substitution of Felbinac derivatives using low-resolution techniques is prone to error. This guide

establishes a self-validating High-Field NMR and UPLC-MS/MS workflow to confirm identity.
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Feature
Target: 5-Propoxy-3-

Biphenylacetic Acid

Alternative A: 4-

Biphenylacetic Acid

(Felbinac)

Alternative B: 3-

Biphenylacetic Acid

Core Topology
1,3,5-Trisubstituted

Biphenyl

1,4-Disubstituted

Biphenyl

1,3-Disubstituted

Biphenyl

Aromatic NMR

3 distinct meta-

coupled

singlets/doublets

(AMX-like)

AA'BB' System

(Symmetric doublets)

ABCD System

(Complex multiplet)

Aliphatic Signals
Propyl chain + Acetic

CH₂
Acetic CH₂ only Acetic CH₂ only

Primary MS Loss
Propyl radical (-43 Da)

& CO₂
CO₂ (-44 Da) CO₂ (-44 Da)

Structural Elucidation & Causality
To validate the structure of 3-Biphenylacetic acid, 5-propoxy-, one must rely on the causality

of substituent effects. The propoxy group at position 5 breaks the symmetry of the biphenyl ring

differently than in para-substituted isomers.

The NMR Logic (1H & 13C)
The critical differentiator is the aromatic region of the central ring (Ring A).

Target (1,3,5-sub): Protons at positions 2, 4, and 6 are all meta to each other. They typically

appear as narrow triplets or doublets with small coupling constants (

Hz).

Alternative (1,4-sub): Protons at 2,6 and 3,5 are chemically equivalent pairs, producing the

classic "roofed" doublet pair (AA'BB' system) with large ortho coupling (

Hz).

The MS Fragmentation Logic
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While both compounds lose CO₂ (

), the 5-propoxy derivative exhibits a characteristic McLafferty rearrangement or simple alkyl
cleavage, showing a strong loss of the propyl group (

) or propene (

), which is absent in the Felbinac spectrum.

Experimental Protocols
Protocol A: High-Resolution Reference NMR Acquisition
Objective: To resolve small meta-couplings (

) confirming the 1,3,5-substitution.

Sample Prep: Dissolve 5.0 mg of analyte in 600 µL of DMSO-d₆ (99.9% D). Note: DMSO is

preferred over CDCl₃ to prevent aggregation of the carboxylic acid dimers, which broadens

the -COOH signal.

Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a cryoprobe.

Acquisition Parameters:

Pulse Program: zg30 (30° pulse angle).

Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of aromatic

protons).

Scans (NS): 64.

Temperature: 298 K.[1]

Processing: Apply Exponential Multiplication (LB = 0.3 Hz) prior to Fourier Transform. Phase

correct manually.

Protocol B: UPLC-MS/MS Identification
Objective: To confirm molecular weight and propyl-specific fragmentation.
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Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 3.0 minutes.

Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode:

).

Reference Spectral Data
1H NMR Chemical Shift Data (DMSO-d₆)
Values are chemically predicted based on substituent additivity rules (Z-score method) and

validated against biphenyl analog literature.
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Proton
Position

Shift (δ ppm) Multiplicity
Coupling (

Hz)

Assignment
Logic

-COOH 12.30 Broad Singlet -

Carboxylic acid

proton

(exchangeable).

Ar-H (Pos 2) 7.05 Singlet (br)
Isolated between

Phenyl & Acetic.

Ar-H (Pos 6) 6.98 Doublet
Between Phenyl

& Propoxy.

Ar-H (Pos 4) 6.82 Doublet

Between Acetic

& Propoxy

(Shielded by

alkoxy).

Phenyl (Ring B) 7.35 - 7.60 Multiplet -

Unsubstituted

phenyl ring

signals.

-OCH₂- 3.95 Triplet 6.8

Propoxy ether

linkage

(Deshielded).

-CH₂-COOH 3.62 Singlet -
Benzylic

methylene.

-CH₂- (Propyl) 1.75 Sextet 7.0
Central propyl

methylene.

-CH₃ 1.01 Triplet 7.0 Terminal methyl.

Mass Spectrometry (ESI-) Transitions
Parent Ion: 269.1 [M-H]⁻
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Transition (

)
Fragment Identity Interpretation

269.1 Deprotonated Molecular Ion.

225.1
Decarboxylation (Standard

Acid loss).

183.1
Diagnostic: Loss of Propyl

chain (as propene) + CO₂.

Visualization of Analytical Logic
Diagram 1: Isomer Differentiation Workflow
This decision tree illustrates the logic flow for distinguishing the target from its common isomers

using NMR splitting patterns.
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Unknown Biphenylacetic Acid Derivative

1H NMR: Analyze Aromatic Region (6.5 - 8.0 ppm)

Symmetry Pattern?

AA'BB' System
(Two distinct doublets, J~8Hz)

Identity: 4-Isomer (Felbinac type)

Symmetric

3 Distinct Signals
(Meta-coupling, J~2Hz)

Identity: 3,5-Disubstituted

Asymmetric

Check Aliphatic Region

Propoxy Signals Present?
(Triplet ~3.95 ppm)

CONFIRMED:
3-Biphenylacetic acid, 5-propoxy-

Yes

Alternative:
3-Biphenylacetic acid (Unsubstituted)

No

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the 1,3,5-substituted target from 1,4-substituted

(Felbinac) and unsubstituted analogs using 1H NMR splitting patterns.

Diagram 2: Structural Connectivity & NOE Correlations
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This diagram visualizes the key Nuclear Overhauser Effect (NOE) correlations required to

confirm the position of the propoxy group relative to the acetic acid tail.

Propoxy CH2
(3.95 ppm)

Ar-H4
(Between substituents)

Strong

Ar-H6
(Ortho to Propoxy)Strong

Acetic CH2
(3.62 ppm)

Strong

Ar-H2
(Ortho to Acetic)

Strong

Key Validation:
H4 shows NOE to BOTH
Propoxy and Acetic CH2

NOE

Click to download full resolution via product page

Caption: Critical NOE (Nuclear Overhauser Effect) correlations. The H4 proton serves as the

"bridge" signal, showing spatial proximity to both the propoxy tail and the acetic acid

methylene, confirming the 3,5-relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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